4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the difluoroethyl group: This step may involve the use of difluoroethyl halides or other suitable reagents.
Formation of the carboxamide group: This can be done through the reaction of the pyrazole derivative with isobutylamine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halides, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Enzyme inhibition: By binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: By acting as an agonist or antagonist at specific receptor sites.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives. The presence of the difluoroethyl group, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-6(2)3-14-10(17)9-7(13)4-16(15-9)5-8(11)12/h4,6,8H,3,5,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLBSNMLAGKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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